2-(2-Methoxyphenyl)butanoic acid

Description

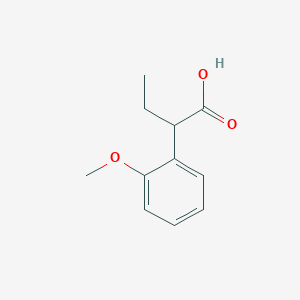

2-(2-Methoxyphenyl)butanoic acid is a chemical compound characterized by its molecular structure, which includes a methoxy group attached to a phenyl ring and a butanoic acid moiety

Properties

IUPAC Name |

2-(2-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8(11(12)13)9-6-4-5-7-10(9)14-2/h4-8H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRALPBWCJLQNJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)butanoic acid typically involves the following steps:

Friedel-Crafts Acylation: The reaction starts with the acylation of 2-methoxybenzene using butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step forms the intermediate 2-(2-methoxyphenyl)butanoyl chloride.

Hydrolysis: The intermediate is then hydrolyzed using water or a weak base to yield this compound.

Industrial Production Methods: In an industrial setting, the process may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The butanoic acid moiety can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or aldehydes.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) in the presence of a catalyst like iron (Fe) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-(2-methoxyphenyl)butanone.

Reduction: Production of 2-(2-methoxyphenyl)butanol or 2-(2-methoxyphenyl)butanal.

Substitution: Introduction of halogens or other substituents on the phenyl ring.

Scientific Research Applications

2-(2-Methoxyphenyl)butanoic acid has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and inflammation.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug development, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2-Methoxyphenyl)butanoic acid is compared with other similar compounds to highlight its uniqueness:

2-(2-Methoxyphenyl)ethylamine: This compound differs by having an amine group instead of a carboxylic acid group, leading to different chemical properties and biological activities.

2-Methoxyphenol: This compound lacks the butanoic acid moiety and has different reactivity and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

2-(2-Methoxyphenyl)butanoic acid, also known as 4-(2-methoxyphenyl)butanoic acid, is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antioxidant, antihypertensive, and antibacterial effects, as well as its potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 194.23 g/mol. Its structure features a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety. This specific arrangement contributes to its biological activity.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In studies using the DPPH assay, this compound showed enhanced free radical scavenging capabilities compared to its parent compounds. The IC50 values indicate that it can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Antihypertensive Effects

The compound has been evaluated for its antihypertensive potential. In vitro assays revealed that it can lower blood pressure by inhibiting angiotensin-converting enzyme (ACE), a key regulator in blood pressure control. The synthesized derivatives of this compound were found to have varying degrees of potency, with some analogs showing more than four times the efficacy of standard antihypertensive drugs .

Urease Inhibition

Urease inhibition is another critical biological activity associated with this compound. Urease plays a significant role in the pathogenesis of Helicobacter pylori infections, which can lead to gastric ulcers and cancer. The compound's derivatives demonstrated substantial urease inhibitory activity, suggesting potential applications in treating related gastrointestinal disorders .

Antibacterial Activity

The antibacterial properties of this compound were assessed using agar well diffusion methods. Several studies have reported its effectiveness against various bacterial strains, indicating that it may serve as a promising agent in combating bacterial infections .

Research Findings and Case Studies

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various enzyme targets. These studies provide insights into how structural modifications can enhance biological activity and inform future drug development efforts aimed at optimizing efficacy and minimizing side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.